![molecular formula C20H15FN4O2 B2417365 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1226457-53-9](/img/structure/B2417365.png)
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide
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Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Scientific Research Applications
Imiquimod and Analogues: Innovations in Topical Therapy
Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system by inducing cytokines such as IFN-α, -β, and several interleukins. This compound does not exhibit inherent antiviral or antiproliferative activity in vitro. However, its ability to stimulate cytokine secretion in vivo has demonstrated immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod has been effectively used in treating various skin disorders like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. Its mechanism of action includes localized cytokine induction, highlighting its potential as an innovative topical agent for cutaneous diseases (Syed, 2001).
Quinoline and Quinazoline Alkaloids: A Spectrum of Bioactivity
Quinoline and quinazoline alkaloids are notable for their significant bioactivities, which have been a focus of research for over two centuries. These compounds, including notable examples like quinine and camptothecin, have laid the groundwork for antimalarial and anticancer drug development. Their modified analogs exhibit a wide range of bioactivities, such as antitumor, antimalarial, antibacterial, antifungal, and antiviral properties. This extensive review of bioactive alkaloids underscores the potential for discovering new therapeutic agents from quinoline and quinazoline alkaloids (Shang et al., 2018).
N-Heterocycles in Optical Sensors and Biological Applications
N-heterocycles, including quinoline and imidazole derivatives, serve as crucial components in the synthesis of optical sensors and have varied medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This comprehensive review from 2005 to 2020 highlights the importance of pyrimidine derivatives in creating optical sensors and their potential in biological and medicinal applications (Jindal & Kaur, 2021).
Phenoxy Acetamide Derivatives: Therapeutic Candidates
Phenoxy acetamide and its derivatives, including those with quinoline structures, have been explored for their pharmacological potentials. This literature survey examines the chemical diversity and pharmacological relevance of phenoxy acetamide and its derivatives, aiming to provide a foundation for designing new compounds with enhanced safety and efficacy for improving life quality (Al-Ostoot et al., 2021).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-5-7-16(8-6-15)27-12-19(26)23-17-3-1-2-14-4-9-18(24-20(14)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXIGXGKRRHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(4-fluorophenoxy)acetamide |
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